

# In-Depth Technical Guide to Rubiprasin A: Physical and Chemical Properties

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## Compound of Interest

Compound Name: *Rubiprasin A*

Cat. No.: *B1163864*

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## Abstract

**Rubiprasin A**, a naturally occurring oleanane-type triterpenoid, has been isolated from the roots of *Rubia cordifolia* var. *pratensis*. This technical guide provides a comprehensive overview of its physical and chemical properties, based on currently available scientific literature. The document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols from the primary literature are also provided, alongside visualizations of key procedural workflows to aid in reproducibility and further study.

## Chemical Identity and Structure

**Rubiprasin A** is chemically defined as  $3\beta$ -acetoxyoleanane- $13\beta$ ,  $15\alpha$ -diol- $12$ -one<sup>[1]</sup>. Its structure was elucidated through extensive spectroscopic analysis and X-ray diffraction<sup>[1]</sup>.

Identifier	Value	Source
IUPAC Name	[(3S,4aR,6aR,6aS,6bR,8aR,12aR,14aR,14bR)-6a,8a-dihydroxy-4,4,6b,9,9,12a,14b-heptamethyl-13-oxo-1,2,3,4,4a,5,6,6a,7,8,8a,9,10,11,12,12a,14,14a-octadecahydropicen-3-yl] acetate	PubChem
CAS Number	125263-65-2	[2][3]
Molecular Formula	C <sub>32</sub> H <sub>52</sub> O <sub>5</sub>	[2]
Molecular Weight	516.75 g/mol	[2]
SMILES	CC(=O)O[C@H]1CC[C@]2(--INVALID-LINK--CC[C@@]3([C@@H]2C--INVALID-LINK--C)O)C	PubChem
InChI	InChI=1S/C32H52O5/c1-19(33)37-25-11-12-29(7)20(27(25,4)5)10-13-30(8)21(29)16-23(34)32(36)22-17-26(2,3)14-15-28(22,6)18-24(35)31(30,32)9/h20-22,24-25,35-36H,10-18H2,1-9H3/t20-,21+,22+,24-,25-,28+,29-,30+,31-,32+/m0/s1	PubChem
InChIKey	KHSRLAHIQUDPFJ-VWPWYMCRSA-N	PubChem

## Physical Properties

The experimental physical properties of **Rubiprasin A** are detailed in the original isolation study. This data is crucial for its handling, formulation, and analytical characterization.

Property	Value	Source
Appearance	Colorless prisms	Itokawa et al., 1989
Melting Point	288-290 °C	Itokawa et al., 1989
Optical Rotation	$[\alpha]_{D^{25}} +23.5^{\circ}$ (c 0.5, CHCl <sub>3</sub> )	Itokawa et al., 1989
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]

## Spectroscopic Data

The structural elucidation of **Rubiprasin A** was heavily reliant on the following spectroscopic techniques. The key spectral data are summarized below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup> H-NMR (CDCl <sub>3</sub> , 400 MHz)	<sup>13</sup> C-NMR (CDCl <sub>3</sub> , 100 MHz)
δ (ppm)	Assignment
0.83 (3H, s)	Me
0.88 (3H, s)	Me
0.91 (3H, s)	Me
0.95 (3H, s)	Me
1.01 (3H, s)	Me
1.18 (3H, s)	Me
1.25 (3H, s)	Me
2.05 (3H, s)	OAc
4.51 (1H, dd, J=11, 5 Hz)	H-3
4.75 (1H, s)	H-15
Data from Itokawa et al., 1989	

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Functional Group
3550, 3450	-OH (hydroxyl)
1730	C=O (ester)
1700	C=O (ketone)
1245	C-O (ester)
Data from Itokawa et al., 1989	

## Mass Spectrometry (MS)

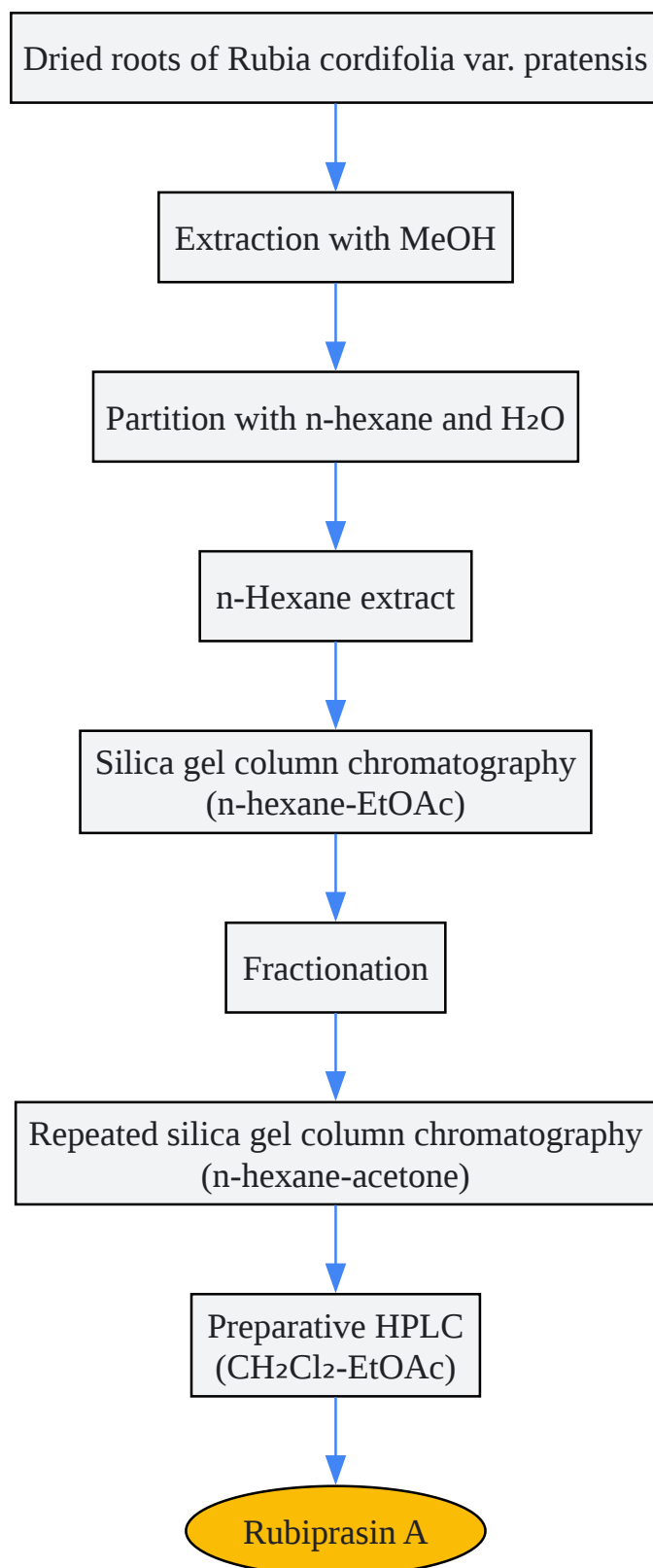
Ion	m/z
[M] <sup>+</sup>	516.3814
Data from Itokawa et al., 1989	

## Experimental Protocols

The following protocols are based on the original methodology described by Itokawa et al. (1989) for the isolation and characterization of **Rubiprasin A**.

### Isolation and Purification of Rubiprasin A

The isolation of **Rubiprasin A** from its natural source involves a multi-step extraction and chromatographic process.



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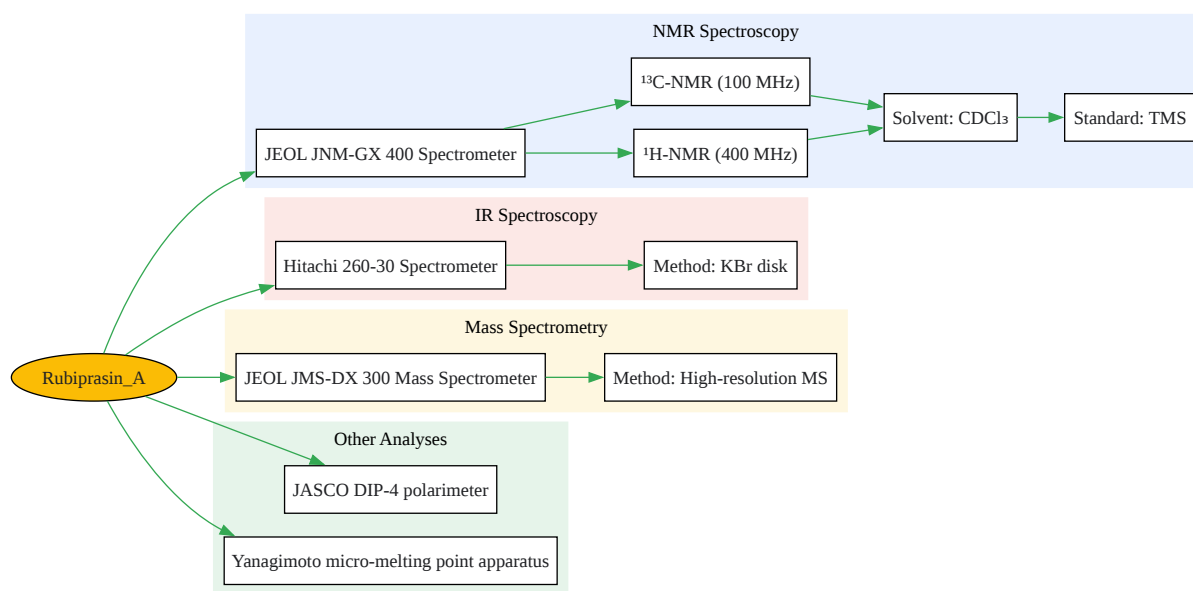
**Caption:** Isolation workflow for **Rubiprasin A**.

#### Detailed Steps:

- **Extraction:** The dried roots of *Rubia cordifolia* var. *pratensis* were extracted with methanol (MeOH).
- **Partitioning:** The resulting extract was partitioned between n-hexane and water.
- **Initial Chromatography:** The n-hexane extract was subjected to silica gel column chromatography, eluting with a gradient of n-hexane-ethyl acetate (EtOAc).
- **Fractionation and Further Chromatography:** Fractions containing triterpenoids were combined and further purified by repeated silica gel column chromatography using an n-hexane-acetone solvent system.
- **Final Purification:** Final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) with a dichloromethane-EtOAc mobile phase to yield pure **Rubiprasin A**.

## Spectroscopic Analysis

The following instrumentation and conditions were utilized for the structural characterization of **Rubiprasin A**.



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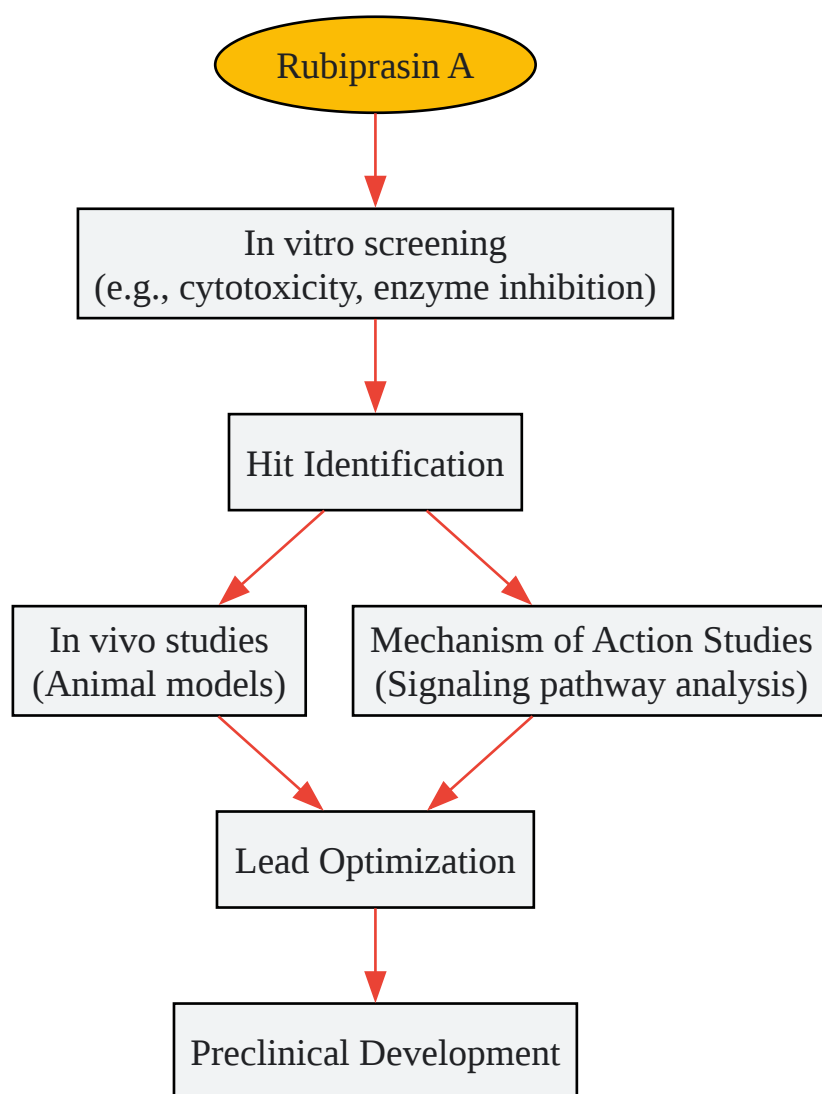
**Caption:** Analytical instrumentation for characterization.

## Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed biological activity and associated signaling pathways of **Rubiprasin A**. The original isolation paper focused primarily on its structural elucidation. However, many oleanane-type triterpenoids are known to exhibit a wide range of pharmacological effects, including anti-

inflammatory, anti-cancer, and anti-viral activities. Further research is warranted to explore the bioactivity of **Rubiprasin A**.

The following diagram illustrates a general workflow for investigating the biological activity of a novel natural product like **Rubiprasin A**.



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**Caption:** General workflow for bioactivity screening.

## Conclusion

**Rubiprasin A** represents a well-characterized oleanane-type triterpenoid with a unique substitution pattern. This guide provides the essential physical, chemical, and spectroscopic



data, along with the foundational experimental protocols necessary for its further study. The comprehensive data presented herein is intended to serve as a valuable resource for the scientific community, encouraging and facilitating future research into the pharmacological potential of this natural product. The lack of extensive biological activity data highlights a significant opportunity for future investigations to uncover potential therapeutic applications for **Rubiprasin A**.

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## References

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